1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one
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Overview
Description
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one typically involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy groups, and attachment of the nitrophenoxy and pentanone moieties. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Step 3: Attachment of the nitrophenoxy group through nucleophilic substitution reactions.
Step 4: Coupling of the pentanone moiety using Grignard reagents or other carbonyl addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Nucleophilic substitution reactions at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving isoquinoline derivatives.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one
- 1-(6,7-dimethoxy-1-((4-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one
Uniqueness
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one |
InChI |
InChI=1S/C23H28N2O6/c1-4-5-6-23(26)24-12-11-16-13-21(29-2)22(30-3)14-19(16)20(24)15-31-18-9-7-17(8-10-18)25(27)28/h7-10,13-14,20H,4-6,11-12,15H2,1-3H3 |
InChI Key |
AMLCIYMNAJEWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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